N-(3-cyclopropyl-3-hydroxypropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
“N-(3-cyclopropyl-3-hydroxypropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a complex structure with multiple functional groups, including a cyclopropyl group, a hydroxypropyl chain, an oxopyrrolidinyl moiety, and an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyclopropyl-3-hydroxypropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide” likely involves multiple steps, including the formation of the cyclopropyl and oxopyrrolidinyl groups, followed by their coupling through an oxalamide linkage. Typical reaction conditions may include:
Cyclopropyl Group Formation: Cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Oxopyrrolidinyl Group Formation: Synthesis of the pyrrolidinone ring through cyclization reactions.
Oxalamide Linkage Formation: Coupling reactions using oxalyl chloride and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions at the amide or ester positions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Nucleophiles: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigation of its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine
Pharmaceutical Development: Exploration of its potential as a drug candidate for treating various diseases.
Industry
Material Science: Use in the development of advanced materials with specific properties such as conductivity or mechanical strength.
Mechanism of Action
The mechanism of action of “N-(3-cyclopropyl-3-hydroxypropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide” would depend on its specific interactions with molecular targets. This may involve:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)urea
Uniqueness
The uniqueness of “N-(3-cyclopropyl-3-hydroxypropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-15(12-6-7-12)8-9-19-17(24)18(25)20-13-3-1-4-14(11-13)21-10-2-5-16(21)23/h1,3-4,11-12,15,22H,2,5-10H2,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUFPEVITCSUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC(C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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